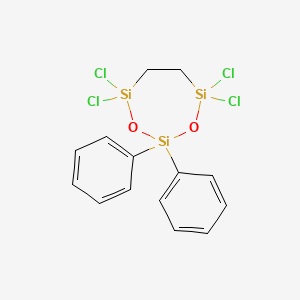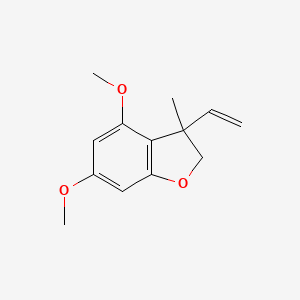
Neodymium--water (1/2)
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Neodymium–water (1/2) is a compound formed by the interaction of neodymium, a rare earth metal, with water. Neodymium is a silvery-white metal that belongs to the lanthanide series of the periodic table. It is known for its strong magnetic properties and is widely used in various high-strength permanent magnets and optical devices .
准备方法
Synthetic Routes and Reaction Conditions
Neodymium–water (1/2) can be synthesized through the reaction of neodymium metal with water. The reaction is typically carried out under controlled conditions to ensure the formation of the desired compound. The general reaction is as follows: [ 2 \text{Nd} (s) + 6 \text{H}_2\text{O} (l) \rightarrow 2 \text{Nd(OH)}_3 (aq) + 3 \text{H}_2 (g) ] This reaction involves the slow reaction of neodymium with cold water, which can be accelerated by using hot water .
Industrial Production Methods
Industrial production of neodymium–water (1/2) involves the controlled reaction of neodymium metal with water in large-scale reactors. The process is carefully monitored to ensure the purity and quality of the final product. The neodymium hydroxide formed is then processed further for various applications.
化学反应分析
Types of Reactions
Neodymium–water (1/2) undergoes several types of chemical reactions, including:
Oxidation: Neodymium reacts with oxygen to form neodymium(III) oxide. [ 4 \text{Nd} (s) + 3 \text{O}_2 (g) \rightarrow 2 \text{Nd}_2\text{O}_3 (s) ]
Reduction: Neodymium can be reduced from its compounds using strong reducing agents.
Substitution: Neodymium can react with halogens to form neodymium halides. [ 2 \text{Nd} (s) + 3 \text{Cl}_2 (g) \rightarrow 2 \text{NdCl}_3 (s) ]
Common Reagents and Conditions
Common reagents used in the reactions of neodymium–water (1/2) include oxygen, halogens (such as chlorine, bromine, and iodine), and strong acids like sulfuric acid and hydrochloric acid. The reactions are typically carried out under controlled temperature and pressure conditions to ensure the desired outcomes .
Major Products Formed
The major products formed from the reactions of neodymium–water (1/2) include neodymium hydroxide, neodymium oxide, and various neodymium halides. These products have significant industrial and scientific applications.
科学研究应用
Neodymium–water (1/2) has a wide range of scientific research applications, including:
Chemistry: Used in the synthesis of various neodymium-based compounds and materials.
Biology: Employed in biological studies to understand the interactions of rare earth metals with biological systems.
Medicine: Utilized in medical imaging and diagnostic techniques due to its magnetic properties.
Industry: Widely used in the production of high-strength permanent magnets, which are essential components in electric motors, wind turbines, and various electronic devices
作用机制
The mechanism of action of neodymium–water (1/2) involves the interaction of neodymium ions with water molecules. Neodymium ions can form coordination complexes with water, leading to the formation of neodymium hydroxide. The molecular targets and pathways involved in these interactions are primarily related to the coordination chemistry of neodymium and its ability to form stable complexes with water molecules .
相似化合物的比较
Similar Compounds
Neodymium–water (1/2) can be compared with other similar compounds, such as:
Praseodymium–water (1/2): Similar in terms of chemical properties and reactions.
Samarium–water (1/2): Exhibits similar reactivity with water and other reagents.
Europium–water (1/2): Shares similar coordination chemistry with water.
Uniqueness
Neodymium–water (1/2) is unique due to its strong magnetic properties, which are not as pronounced in other similar compounds. This makes it particularly valuable in applications requiring high-strength permanent magnets and advanced optical devices .
属性
CAS 编号 |
845830-85-5 |
|---|---|
分子式 |
H4NdO2 |
分子量 |
180.27 g/mol |
IUPAC 名称 |
neodymium;dihydrate |
InChI |
InChI=1S/Nd.2H2O/h;2*1H2 |
InChI 键 |
BOIPAAVXMHGOIY-UHFFFAOYSA-N |
规范 SMILES |
O.O.[Nd] |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


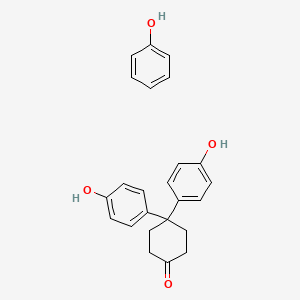

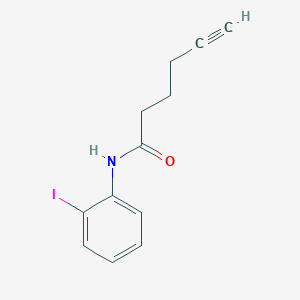


![9H-Carbazole, 3-nitro-9-[(2-propenyloxy)methyl]-](/img/structure/B14194745.png)

![2-[2-Chloro-5-(hexylamino)phenyl]-6-methyl-4H-1-benzopyran-4-one](/img/structure/B14194749.png)
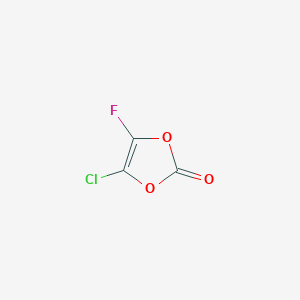
![2-[3-(3-Methoxyphenyl)prop-2-yn-1-yl]-1H-isoindole-1,3(2H)-dione](/img/structure/B14194765.png)
![2-[4-(5-Bromopentanoyl)piperazin-1-yl]-N-(2-chlorophenyl)acetamide](/img/structure/B14194769.png)
